molecular formula C11H16N2 B3395278 1-Benzylpiperazine CAS No. 2759-28-6

1-Benzylpiperazine

Cat. No. B3395278
CAS RN: 2759-28-6
M. Wt: 176.26 g/mol
InChI Key: IQXXEPZFOOTTBA-UHFFFAOYSA-N

Description

1-Benzylpiperazine (BZP) is a synthetic substance that does not occur naturally . It is one of a small group of benzyl-substituted piperazines . It has stimulant and euphoric properties and is commonly used as a recreational drug .


Synthesis Analysis

The synthesis of piperazine derivatives, including BZP, has been the subject of numerous studies . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of BZP is C11H16N2 . Its molecular weight is 176.2581 . The IUPAC Standard InChI is InChI=1S/C11H16N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h1-5,12H,6-10H2 .


Chemical Reactions Analysis

The specific chemical reactions involving BZP are not detailed in the search results .


Physical And Chemical Properties Analysis

BZP is a clear colorless to yellow liquid . It has a molecular weight of 176.3 g/mol . The substituted piperazines, including BZP, are dibasic amines with no stereoisomers .

Scientific Research Applications

Pharmacological Properties and Metabolism

1-Benzylpiperazine is known for its stimulant and euphoric effects similar to MDMA and methamphetamine due to its impact on dopamine neurotransmission. This suggests potential abuse liability, but it also indicates possible therapeutic applications in modifying dopamine-related disorders (Johnstone et al., 2007 ). Further research is needed to understand its long-term effects and addictive properties.

Arylpiperazine Derivatives in Clinical Application

Arylpiperazine derivatives, including 1-Benzylpiperazine, have been utilized in clinical applications for treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including N-dealkylation, leading to various metabolites with diverse pharmacological activities. Understanding the disposition and metabolism of these derivatives can provide insights into their therapeutic potential and safety profiles (Caccia, 2007 ).

N-Phenylpiperazine Derivatives

The N-phenylpiperazine subunit, closely related to 1-Benzylpiperazine, has shown versatility in medicinal chemistry, leading to compounds with potential in treating CNS disorders. Despite the proven 'druglikeness' of this scaffold, there's a need for broader research to explore its applications beyond CNS-related therapies (Maia et al., 2012 ).

Potential DNA Interaction

Compounds like Hoechst 33258, related to 1-Benzylpiperazine, bind to the minor groove of DNA, indicating potential applications in molecular biology and drug design. These interactions could be exploited in developing new therapeutic agents or research tools (Issar & Kakkar, 2013 ).

Concluding Remarks

While 1-Benzylpiperazine and its derivatives have shown promising pharmacological properties, further research is essential to fully understand their therapeutic potential and safety profiles. The existing literature provides a foundation for future investigations into the clinical applications of these compounds.

Safety And Hazards

BZP has been associated with several health risks. It can cause severe skin burns and eye damage . It is harmful to aquatic life with long-lasting effects . The more severe toxic effects include psychosis or adverse psychiatric events, renal toxicity, respiratory failure, hyperthermia, serotonin syndrome, rhabdomyolysis, and seizure .

properties

IUPAC Name

1-benzylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXXEPZFOOTTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10510-56-2 (tartrate), 106133-22-6 (fumarate), 5321-63-1 (di-hydrochloride)
Record name N-Benzylpiperazine
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DSSTOX Substance ID

DTXSID0022197
Record name 1-Benzylpiperazine
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Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpiperazine

CAS RN

2759-28-6
Record name 1-Benzylpiperazine
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Record name N-Benzylpiperazine
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Record name 1-Benzylpiperazine
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Record name Piperazine, 1-(phenylmethyl)-
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Record name 1-Benzylpiperazine
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Record name 1-benzylpiperazine
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Record name BENZYLPIPERAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,310
Citations
H Campbell, W Cline, M Evans, J Lloyd… - European Journal of …, 1973 - Springer
… , but 1-benzylpiperazine produced pupillary dilation whereas no significant change in pupil size followed dummy or dexamphetamine. It was concluded that 1-benzylpiperazine is a …
Number of citations: 149 link.springer.com
C Bye, AD Munro-Faure, AW Peck… - European Journal of …, 1973 - Springer
… (1 mg to 7.5 rag) and 1-benzylpiperazine (20 mg to 100 rag) … after dexamphetamine 7.5 mg and 1-benzylpiperazine 100 rag. … It was concluded that 1-benzylpiperazine has psychomotor …
Number of citations: 143 link.springer.com
MS Monteiro, ML Bastos, P Guedes de Pinho… - Archives of …, 2013 - Springer
N-benzylpiperazine (BZP) has become popular among recreational drug users as the major active ingredient of “party pills” due to its stimulant and euphoric properties. Before BZP …
Number of citations: 44 link.springer.com
P Gee, L Schep - Novel Psychoactive Substances, 2013 - Elsevier
… Those PZDs reported as drugs of abuse include 1-benzylpiperazine (BZP), 1,3-trifluoromethylphenylpiperazine (TFMPP), 1-(3-chlorophenyl) piperazine (mCPP) and 1-(4-…
Number of citations: 11 www.sciencedirect.com
P Gee, M Gilbert, S Richardson, G Moore… - Clinical …, 2008 - Taylor & Francis
Aim. This study describes the demographics and symptoms of patients, who presented to the Emergency Department (ED) in Christchurch, New Zealand, with toxicity from 1-…
Number of citations: 79 www.tandfonline.com
E Meririnne, M Kajos, A Kankaanpää… - Basic & clinical …, 2006 - Wiley Online Library
… 1-benzylpiperazine possesses rewarding properties. Furthermore, the mechanisms of the 1-benzylpiperazine … 1-Benzylpiperazine (1.25, 5, and 20 mg/kg) induced dose-dependently …
Number of citations: 43 onlinelibrary.wiley.com
P Gee, T Jerram, D Bowie - Clinical toxicology, 2010 - Taylor & Francis
Introduction. 1-Benzylpiperazine (BZP) is synthetic stimulant. It was legal and openly sold in New Zealand before October 1, 2008. Two cases of life-threatening toxicity associated with …
Number of citations: 58 www.tandfonline.com
SP Vorce, JM Holler, B Levine… - Journal of analytical …, 2008 - academic.oup.com
… Over the past two decades, derivatized piperazines such as 1-benzylpiperazine (BZP), 1-(3-… A comparison of the effects of dexamphetamine and 1-benzylpiperazine in former addicts. …
Number of citations: 65 academic.oup.com
WE Fantegrossi, G Winger, JH Woods… - Drug and alcohol …, 2005 - Elsevier
1-Benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are two designer drugs that are often sold in combination tablets via the internet. The discriminative …
Number of citations: 80 www.sciencedirect.com
AJ Dickson, SP Vorce, JM Holler… - Journal of analytical …, 2010 - academic.oup.com
… Many jurisdictions have reported the presence of piperazine derivatives including 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)-piperazine (TFMPP), and 1-(3-chlorophenyl)-…
Number of citations: 37 academic.oup.com

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